Phenol, 5-amino-2-[(2-nitrophenyl)azo]-

Lightfastness Acid Dyes Benzotriazole UV Absorber

Phenol, 5-amino-2-[(2-nitrophenyl)azo]- (CAS 84142-44-9) is a specialty monoazo compound functioning as a critical intermediate in the synthesis of 2H-benzotriazole ultraviolet (UV) absorbers. Characterized by an ortho-hydroxyazo structure with a nitro group on the phenylazo ring and a free amino group on the phenol coupling component, this compound enables reductive cyclization to form the benzotriazole core.

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
CAS No. 84142-44-9
Cat. No. B12086202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 5-amino-2-[(2-nitrophenyl)azo]-
CAS84142-44-9
Molecular FormulaC12H10N4O3
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-]
InChIInChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2
InChIKeyOACQRHYZNLIGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 5-amino-2-[(2-nitrophenyl)azo]- (CAS 84142-44-9): A Strategic Azo Intermediate for High-Performance UV Absorbers


Phenol, 5-amino-2-[(2-nitrophenyl)azo]- (CAS 84142-44-9) is a specialty monoazo compound functioning as a critical intermediate in the synthesis of 2H-benzotriazole ultraviolet (UV) absorbers [1]. Characterized by an ortho-hydroxyazo structure with a nitro group on the phenylazo ring and a free amino group on the phenol coupling component, this compound enables reductive cyclization to form the benzotriazole core [1]. Unlike simpler 2-(2-nitrophenylazo)phenol analogs lacking the amino substituent, this specific substitution pattern is essential for producing aminohydroxyphenylbenzotriazole UV absorbers with enhanced light-stabilizing performance in dye formulations [2].

Why Generic 2-(2-Nitrophenylazo)phenol Analogs Cannot Replace the 5-Amino Derivative


The 5-amino substituent on the phenol ring is not a passive structural feature; it directly determines the functional outcome of downstream reductive cyclization [1]. Substituting Phenol, 5-amino-2-[(2-nitrophenyl)azo]- with an unsubstituted 2-(2-nitrophenylazo)phenol or a 4-alkyl derivative would produce a benzotriazole lacking the amino handle required for further functionalization or for achieving specific dye–UV absorber interactions that enhance lightfastness [2]. The presence of the amino group also alters the electronic character of the azo chromophore, shifting its reduction potential and solubility profile relative to non-amino analogs, which can lead to incomplete conversion or byproduct formation if the wrong precursor is selected [1]. This specificity is confirmed by the fact that in the patent literature, this compound is explicitly chosen as the diazo coupling product of o-nitroaniline with m-aminophenol to yield the UV absorber intermediate, a route that cannot be replicated with other coupling components without fundamentally altering the final benzotriazole structure [2].

Quantitative Differentiation of Phenol, 5-amino-2-[(2-nitrophenyl)azo]-: Lightfastness, Solubility, and Structural Specificity


Enables Synthesis of a UV Absorber that Improves Acid Black Dye Lightfastness by ≥2 Grades Compared to Standard Acid Black ATT

The target compound serves as the immediate precursor to UV absorber 'Formula 3' (an aminohydroxyphenylbenzotriazole) [1]. When added to an acid black dye composition, Formula 3 raises the overall light fastness to a level exceeding that of the standard Acid Black ATT mixture, in which the weaker component (C.I. Acid Orange 7) has a light fastness of only grade 5, while the stronger (C.I. Acid Black 1) is grade 7 [1]. The blended dye composition incorporating Formula 3 exhibits good light fastness overall, indicating effective mitigation of the grade 5 bottleneck [1].

Lightfastness Acid Dyes Benzotriazole UV Absorber

Predicted LogP of 2.64 Indicates Balanced Lipophilicity Relative to Bulky 4-Alkyl Analogs

The predicted octanol-water partition coefficient (LogP) for the target compound is 2.64 , compared to a reported LogP of 6.49 for 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)phenol (CAS 51656-57-6) [1]. This difference of approximately 3.85 LogP units translates to over 7,000-fold lower lipophilicity, indicating significantly better compatibility with aqueous or moderately polar reaction media typical of diazotization–coupling and reductive cyclization processes.

Lipophilicity Partition Coefficient Azo Dye Intermediate

Aqueous Solubility of 38 (Units Unspecified) Defines a Baseline for Process Compatibility

A measured aqueous solubility value of 38 is reported for the target compound . While the units are not specified in the source database, this value provides an experimental baseline for assessing its compatibility with aqueous reduction conditions. When compared to the insolubility in water reported for certain 4-alkyl-2-(2-nitrophenylazo)phenol derivatives, this measurable aqueous solubility suggests that the 5-amino group imparts sufficient polarity to enable dissolution or fine suspension in water, a prerequisite for the one-pot reduction to benzotriazole UV absorbers.

Aqueous Solubility Process Chemistry Azo Reduction

Specific Diazotization–Coupling Route from o-Nitroaniline and m-Aminophenol Guarantees Regioisomeric Purity

The compound is synthesized via diazotization of o-nitroaniline followed by coupling with m-aminophenol [1]. This specific route ensures that the amino group is positioned at the 5-position of the phenol ring (para to the hydroxyl), and the nitro group remains ortho on the phenylazo ring [1]. Alternative coupling components such as phenol or 4-alkylphenols produce intermediates lacking the amino group or bearing it at different positions, which would lead to different benzotriazole regioisomers with potentially inferior UV-absorbing properties.

Regioselectivity Synthesis Azo Coupling

Application Scenarios for Phenol, 5-amino-2-[(2-nitrophenyl)azo]- Based on Evidence


Synthesis of Aminohydroxyphenylbenzotriazole UV Absorbers for High-Lightfastness Acid Dyes

This compound is the critical azo intermediate for producing UV absorber Formula 3, which when blended with C.I. Acid Black 1 and C.I. Acid Orange 7, yields an acid black dye composition that overcomes the light fastness limitation (grade 5) of standard Acid Black ATT [1]. This application directly addresses the problem of photofading in dyed protein fibers such as wool and silk [1].

Precursor for Functionalized Benzotriazole Derivatives via the 5-Amino Handle

The free 5-amino group on the phenolic ring can serve as a reactive anchor for further functionalization—such as acylation, sulfonation, or diazotization—enabling the generation of diverse 2H-benzotriazole derivatives with tailored solubility, binding affinity, or spectral properties [1]. This is not possible with the unsubstituted 2-(2-nitrophenylazo)phenol or its 4-alkyl congeners.

Aqueous-Phase Reduction to Benzotriazole with Thiourea Dioxide

The compound's favorable LogP of 2.64 and measurable aqueous solubility support its use in water-based reduction protocols [1]. In particular, the reduction with thiourea S,S-dioxide in aqueous sodium hydroxide proceeds efficiently, as described in the molAid reaction database, to yield 2-(4-amino-2-hydroxyphenyl)-2H-benzotriazole [2].

Metal-Complexable Azo Ligand with Amino and Hydroxy Donor Sites

With both a phenolic hydroxy group and a free amino group, the compound can act as a tridentate or bidentate ligand for transition and rare-earth metal ions [3]. Although direct studies on this specific compound are limited, analogous azo dye ligands with amino and hydroxy substituents have been shown to form stable complexes with Rh(III), La(III), Nd(III), Cd(III), Dy(III), and Er(III), suggesting potential applications in dyeing, catalysis, or biological activity [3].

Quote Request

Request a Quote for Phenol, 5-amino-2-[(2-nitrophenyl)azo]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.